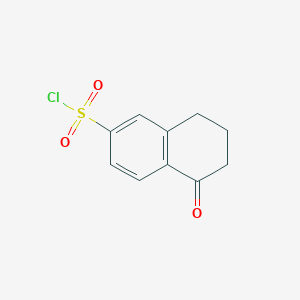

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

CAS No.: 1803597-42-3

Cat. No.: VC2896812

Molecular Formula: C10H9ClO3S

Molecular Weight: 244.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803597-42-3 |

|---|---|

| Molecular Formula | C10H9ClO3S |

| Molecular Weight | 244.69 g/mol |

| IUPAC Name | 5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C10H9ClO3S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 |

| Standard InChI Key | MDEMJVZRENKSJN-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1 |

| Canonical SMILES | C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1 |

Introduction

Chemical Identity and Properties

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS No. 1803597-42-3) is characterized by its distinctive molecular structure containing multiple functional groups of synthetic interest. The compound has a molecular formula of C10H9ClO3S and a molecular weight of 244.69 g/mol. Its IUPAC name is 5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonyl chloride, though it may be referred to using alternative nomenclature in various chemical databases and literature.

Structural Characteristics

The compound features a partially saturated naphthalene ring system (tetrahydronaphthalene or tetralin) with an oxo (ketone) group at position 5 and a sulfonyl chloride moiety at position 2. This particular arrangement of functional groups contributes to its chemical reactivity and synthetic utility. The structure can be represented using various chemical identifiers:

| Structural Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C10H9ClO3S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 |

| Standard InChIKey | MDEMJVZRENKSJN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1 |

| PubChem Compound ID | 119032147 |

Applications in Chemical Synthesis

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride serves as a versatile building block in organic synthesis, with particular importance in pharmaceutical development and complex molecule synthesis.

Role as a Synthetic Intermediate

The compound's utility derives primarily from the reactive sulfonyl chloride functional group, which can undergo numerous transformations to create new chemical entities. Common reactions include:

-

Nucleophilic substitution to form sulfonamides, sulfonate esters, and sulfonic acids

-

Reduction to form thiols or sulfides

-

Metal-catalyzed coupling reactions

-

Friedel-Crafts type reactions

These transformations allow chemists to incorporate the tetrahydronaphthalene scaffold into larger, more complex molecules with specific biological or physical properties.

Pharmaceutical Applications

The compound and its derivatives show promise as scaffolds for developing pharmaceutical agents. Tetrahydronaphthalene sulfonamide derivatives, which can be synthesized using 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride as a precursor, have been investigated for potential anticancer properties .

Research indicates that tetrahydronaphthalene sulfonamide compounds have been tested against multiple human tumor cell lines, including:

-

Colorectal carcinoma (HCT-116)

-

Breast carcinoma (MCF-7)

-

Prostate cancer (PC3)

-

Lung carcinoma (A-549)

-

Melanoma (A-375)

-

Colon cancer (caco2)

This highlights the potential of compounds derived from 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in developing new therapeutic agents with anticancer properties.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific applications. The tetrahydronaphthalene scaffold, when combined with appropriate functional groups, can yield compounds with diverse biological activities.

Functional Group Influence

The sulfonyl chloride group in 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride can be transformed into sulfonamides with various amine partners, creating a diverse library of compounds with potentially different biological profiles . The position of the oxo group (at position 5 in this compound) also influences reactivity and potential biological interactions, as it can serve as a hydrogen bond acceptor or undergo further transformations.

Comparison with Related Compounds

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride belongs to a family of tetrahydronaphthalene derivatives with varying substituents and functional groups. A related compound, 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS 1152559-02-8), differs in the position of the oxo group, which affects its chemical properties and potential applications.

Similarly, 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 3470-46-0) represents another related compound where the sulfonyl chloride moiety is replaced by a carboxylic acid group . This structural difference dramatically changes the reactivity profile and potential applications of the compound.

Research Significance and Future Directions

The growing interest in tetrahydronaphthalene derivatives, including 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, reflects their importance in modern synthetic chemistry and medicinal chemistry research.

Current Research Applications

Current research involving this compound and its derivatives focuses primarily on:

-

Development of new synthetic methodologies

-

Exploration of novel pharmaceutical agents, particularly anticancer compounds

-

Structure-activity relationship studies to optimize biological activity

-

Creation of chemical libraries for high-throughput screening

Analytical Considerations

Characterization and quality assessment of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride are important for research applications, particularly when used as a building block in pharmaceutical synthesis.

Analytical Methods

Standard analytical techniques for identifying and characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass spectrometry

-

High-Performance Liquid Chromatography (HPLC)

-

X-ray crystallography (for solid-state structure determination)

These methods help confirm the identity, purity, and structural features of the compound before its use in further reactions or biological testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume